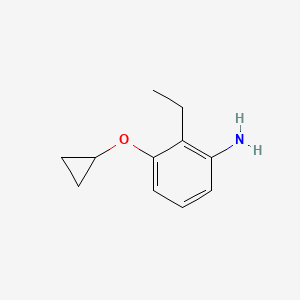
3-Cyclopropoxy-2-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-ethylaniline is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the aniline ring, along with an ethyl group at the second position. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. Another method involves the reduction of a nitroarene intermediate to form the aniline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration of aromatic compounds, followed by reduction and subsequent functional group modifications. The use of palladium-catalyzed amination reactions is also common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropoxy-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions include substituted aniline derivatives, quinones, and various halogenated compounds .
Applications De Recherche Scientifique
3-Cyclopropoxy-2-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers .
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-ethylaniline involves its interaction with various molecular targets. The cyclopropoxy group can participate in nucleophilic and electrophilic reactions, while the aniline moiety can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Cyclopropoxy-3-ethylaniline
- 3-Cyclopropoxy-4-ethylaniline
- 3-Cyclopropoxy-2-methylaniline
Comparison: 3-Cyclopropoxy-2-ethylaniline is unique due to the specific positioning of the cyclopropoxy and ethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7,12H2,1H3 |
Clé InChI |
TUQPPRXJQRWTNC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1OC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















